T-3364366

Description

Structure

3D Structure

Properties

IUPAC Name |

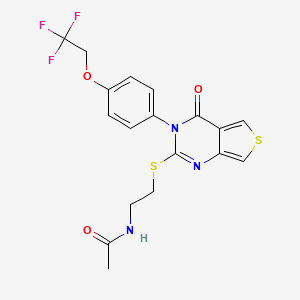

N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXQXNVDLUWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-3364366: A Deep Dive into its Mechanism of Action as a Delta-5 Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme crucial in the inflammatory cascade.[1][2][3] This thienopyrimidinone-based compound exhibits a reversible and slow-binding interaction with the desaturase domain of D5D, leading to a prolonged inhibitory effect.[1][4] Its unique kinetic profile and high selectivity make it a significant tool for research into inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics.

Core Mechanism: Inhibition of Arachidonic Acid Synthesis

The primary mechanism of action of this compound is the inhibition of delta-5 desaturase (D5D). D5D is a key enzyme in the biosynthetic pathway of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid. By blocking this step, this compound effectively reduces the production of AA and subsequently dampens the inflammatory response.

The interaction between this compound and D5D is characterized by slow-binding kinetics, with a dissociation half-life of over two hours. This prolonged residence time on the target enzyme contributes to its potent activity in cellular systems.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | IC50 (nM) |

| Delta-5 Desaturase (D5D) | 19 |

| Delta-6 Desaturase (D6D) | 6200 |

| Stearoyl-CoA Desaturase (SCD) | >10000 |

Table 2: Cell-Based Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| HepG2 (Human) | Arachidonic Acid Production | 1.9 |

| RLN-10 (Rat) | Arachidonic Acid Production | 2.1 |

Table 3: Kinetic and Pharmacokinetic Properties of this compound

| Parameter | Value |

| Ki | <2.7 nM |

| Dissociation Half-life (t1/2) | >2.0 hours |

| Mean Residence Time (MRTiv) in mouse | 0.65 hours |

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental procedures.

Radioligand Binding Assay

A radiolabeled version of this compound, [3H]this compound, was utilized to directly measure its binding to the D5D enzyme. This assay was crucial for determining the binding affinity (Ki) and for elucidating the slow-binding kinetics. The protocol involved incubating [3H]this compound with membranes prepared from cells overexpressing D5D. Non-specific binding was determined in the presence of an excess of unlabeled this compound. The amount of bound radioactivity was then quantified to determine the binding parameters.

Enzymatic Activity Assay

The inhibitory potency of this compound on D5D, D6D, and SCD was determined using enzymatic activity assays. These assays typically involve incubating the respective enzymes with their specific fatty acid substrates in the presence of varying concentrations of the inhibitor. The conversion of the substrate to its product is then measured, often using chromatographic techniques, to determine the IC50 value.

Cellular Washout Assay

To confirm the long residence time of this compound in a cellular context, washout assays were performed. Cells were pre-incubated with this compound to allow for binding to D5D. The compound was then removed from the medium, and the recovery of D5D activity was monitored over time. The slow recovery of enzyme activity observed in these experiments supported the long dissociation half-life determined from the radioligand binding assays.

Domain Swapping Experiments

To pinpoint the binding site of this compound on the D5D enzyme, domain swapping experiments were conducted. Chimeric enzymes were created by swapping the N-terminal cytochrome b5-like domain and the C-terminal desaturase domain between D5D and the related enzyme D6D. Binding studies with [3H]this compound revealed that the compound specifically binds to the desaturase domain of D5D, confirming this as the site of inhibitory action.

Visualizing the Mechanism and Experimental Logic

The following diagrams illustrate the signaling pathway affected by this compound and the logic of the key experiments used to elucidate its mechanism of action.

Caption: Mechanism of action of this compound in the arachidonic acid pathway.

Caption: Domain swapping experiment to identify the this compound binding site.

References

T-3364366: A Potent and Selective Delta-5 Desaturase Inhibitor with Slow-Binding Kinetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of T-3364366, a novel, potent, and selective delta-5 desaturase (D5D) inhibitor. Delta-5 desaturase is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, catalyzing the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). The inhibition of D5D presents a promising therapeutic strategy for a range of inflammatory diseases by modulating the balance of pro-inflammatory and anti-inflammatory eicosanoids. This document details the biochemical mechanism of action, quantitative inhibitory activity, and key experimental protocols related to this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Introduction to Delta-5 Desaturase and this compound

Delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1), is a rate-limiting enzyme in the biosynthesis of arachidonic acid (AA), a precursor to a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] Conversely, the substrate for D5D, dihomo-gamma-linolenic acid (DGLA), can be converted into anti-inflammatory eicosanoids.[3] By inhibiting D5D, the production of AA-derived pro-inflammatory mediators is reduced, while the levels of DGLA-derived anti-inflammatory mediators are potentially increased, offering a dual anti-inflammatory effect.[3]

This compound is a thienopyrimidinone-based compound identified as a potent and selective inhibitor of D5D.[3] It exhibits a unique mechanism of action characterized by slow-binding kinetics and a long residence time on the target enzyme, suggesting the potential for prolonged pharmacodynamic effects.

Mechanism of Action

This compound is a reversible and slow-binding inhibitor of D5D. Its mechanism of action has been elucidated through a series of biochemical and cellular assays.

Targeting the Desaturase Domain

D5D is comprised of two key domains: a desaturase domain containing the di-iron active site and a cytochrome b5-like domain involved in electron transfer. To pinpoint the binding site of this compound, domain-swapping experiments were conducted between D5D and the related delta-6 desaturase (D6D), for which this compound shows high selectivity. These experiments revealed that [³H]this compound specifically binds to the desaturase domain of D5D, indicating that its inhibitory action is a direct effect on the catalytic machinery of the enzyme.

Slow-Binding Kinetics and Long Residence Time

A key characteristic of this compound is its slow-binding inhibition of D5D. This means that the inhibitor establishes its final, tight-binding state with the enzyme over a period of time, rather than instantaneously. This kinetic profile is often associated with a long drug-target residence time. Dilution experiments with a radiolabeled version of the inhibitor, [³H]this compound, demonstrated a dissociation half-life of over 2.0 hours. This prolonged interaction with the D5D enzyme was further confirmed in cellular washout assays, where the inhibitory effect of this compound on AA production in HepG2 cells persisted even after the compound was removed from the culture medium.

The following diagram illustrates the proposed mechanism of action:

Caption: this compound directly inhibits the desaturase domain of the D5D enzyme.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound have been quantified through enzymatic and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Enzymatic Assay IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Cell Line |

| Delta-5 Desaturase (D5D) | 19 | 1.9 | HepG2 (Human) |

| 2.1 | RLN-10 (Rat) | ||

| Delta-6 Desaturase (D6D) | 6200 | - | - |

| Stearoyl-CoA Desaturase (SCD) | >10000 | - | - |

Table 2: Kinetic Parameters of this compound

| Parameter | Value |

| Binding Type | Reversible, Slow-Binding |

| **Dissociation Half-life (t₁₂) ** | > 2.0 hours |

Signaling Pathway

This compound acts on a key control point in the eicosanoid signaling pathway. By inhibiting D5D, it alters the balance of fatty acid metabolites, leading to a decrease in pro-inflammatory mediators and a potential increase in anti-inflammatory mediators.

Caption: this compound shifts the balance from pro- to anti-inflammatory mediators.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme, overcoming challenges associated with traditional enzymatic assays.

Objective: To determine the binding affinity and kinetics of this compound to D5D.

Materials:

-

[³H]this compound (tritiated this compound)

-

Rat liver microsomes (as a source of D5D)

-

Assay buffer

-

Non-labeled this compound

-

Glass fiber filters

-

Scintillation counter

Workflow:

Caption: Workflow for the radioligand binding assay to characterize this compound.

Procedure:

-

Preparation of Microsomes: Rat liver microsomes containing D5D are prepared and quantified for protein concentration.

-

Incubation: Microsomes are incubated with a fixed concentration of [³H]this compound and varying concentrations of non-labeled this compound in an assay buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the microsome-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ of this compound, which can be used to calculate its binding affinity (Ki). For kinetic studies, the association and dissociation rates are measured over time.

Cellular Washout Assay

This assay was performed to confirm the long residence time of this compound in a cellular context.

Objective: To assess the duration of D5D inhibition by this compound in cells after the compound is removed.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

[¹⁴C]DGLA (radiolabeled D5D substrate)

-

Scintillation counter

Workflow:

Caption: Workflow of the cellular washout assay for this compound.

Procedure:

-

Cell Treatment: HepG2 cells are treated with this compound for 3 hours.

-

Washout: The culture medium containing this compound is removed, and the cells are washed multiple times to remove any unbound inhibitor.

-

Substrate Addition: A fresh medium containing [¹⁴C]DGLA is added to the cells.

-

Incubation: The cells are incubated for an additional 4 hours to allow for the conversion of [¹⁴C]DGLA to [¹⁴C]arachidonic acid.

-

Measurement of Arachidonic Acid: The amount of newly synthesized [¹⁴C]arachidonic acid is quantified.

-

Analysis: The inhibitory activity of this compound on arachidonic acid production is determined and compared to control cells that were not washed.

Domain Swapping Experiments

These experiments were crucial in identifying the specific domain of the D5D enzyme that this compound interacts with.

Objective: To determine whether this compound binds to the desaturase or the cytochrome b5-like domain of D5D.

Materials:

-

Wild-type D5D enzyme

-

Wild-type D6D enzyme

-

Chimeric enzymes:

-

D6D-b5 / D5D-desaturase

-

D5D-b5 / D6D-desaturase

-

-

[³H]this compound

-

Radioligand binding assay components

Logical Relationship:

Caption: Logical framework for the domain swapping experiment.

Procedure:

-

Generation of Chimeric Enzymes: Recombinant chimeric enzymes are generated where the desaturase and cytochrome b5-like domains of D5D and D6D are swapped.

-

Radioligand Binding Assay: A radioligand binding assay is performed as described in section 5.1, using [³H]this compound as the ligand and the wild-type and chimeric enzymes as the targets.

-

Data Analysis: The amount of [³H]this compound binding to each enzyme is quantified and compared. Binding will only be observed in enzymes that possess the D5D desaturase domain if the hypothesis is correct.

Conclusion

This compound is a highly potent and selective delta-5 desaturase inhibitor with a well-characterized mechanism of action. Its slow-binding kinetics and long residence time on the D5D enzyme suggest the potential for sustained therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other D5D inhibitors as novel treatments for inflammatory diseases.

References

- 1. This compound Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. A multiplexed cell assay in HepG2 cells for the identification of delta-5, delta-6, and delta-9 desaturase and elongase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Slow-Binding Kinetics of T-3364366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the biosynthesis of arachidonic acid (AA).[1][2][3] Arachidonic acid is a key precursor to pro-inflammatory eicosanoids, making D5D a compelling target for the development of therapeutics for inflammatory diseases.[1][2] A distinguishing characteristic of this compound is its slow-binding kinetics, which contributes to a prolonged duration of action. This technical guide provides an in-depth overview of the slow-binding properties of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

This compound is a reversible, slow-binding inhibitor of Delta-5 Desaturase (D5D). D5D is a key enzyme in the metabolic pathway that converts dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA). By inhibiting D5D, this compound effectively reduces the production of AA, a precursor to various pro-inflammatory mediators. The slow-binding nature of this compound, characterized by a long dissociation half-life, results in a sustained inhibitory effect.

The following diagram illustrates the arachidonic acid biosynthesis pathway and the point of inhibition by this compound.

Figure 1: Arachidonic Acid Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity and binding kinetics of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (D5D) | 19 nM | Enzymatic activity assay | |

| IC50 (HepG2 cells) | 1.9 nM | Cellular assay measuring arachidonic acid production | |

| IC50 (RLN-10 cells) | 2.1 nM | Cellular assay measuring arachidonic acid production |

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay | Reference |

| Dissociation Half-life (t1/2) | > 2.0 h | Radioligand binding assay |

Table 2: Slow-Binding Kinetic Parameters of this compound

| Enzyme | IC50 | Reference |

| Delta-6 Desaturase (D6D) | 6200 nM | |

| Stearoyl-CoA Desaturase (SCD) | >10000 nM |

Table 3: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the slow-binding kinetics of inhibitors like this compound. The following sections describe the key experimental protocols.

Radioligand Binding Assay

This assay directly measures the binding of radiolabeled this compound to the Delta-5 Desaturase enzyme.

Materials:

-

[3H]this compound

-

Membrane fractions containing human D5D

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-labeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: Incubate the D5D-containing membrane fractions with varying concentrations of [3H]this compound in the assay buffer. For competition assays, include a fixed concentration of [3H]this compound and varying concentrations of non-labeled this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of non-labeled this compound.

-

Equilibration: Allow the binding to reach equilibrium. Due to the slow-binding nature of this compound, incubation times may need to be extended (e.g., several hours).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites). For slow-binding analysis, time-course experiments are conducted to determine the association (kon) and dissociation (koff) rate constants.

Figure 2: Workflow for a Radioligand Binding Assay.

Cellular Washout Assay

This assay is used to assess the residence time of this compound in a cellular context.

Materials:

-

Human liver cell lines (e.g., HepG2)

-

Cell culture medium

-

This compound

-

Dihomo-gamma-linolenic acid (DGLA)

-

Analytical method for quantifying arachidonic acid (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture HepG2 cells to a suitable confluency.

-

Inhibitor Treatment: Treat the cells with this compound for a defined period to allow for binding to D5D.

-

Washout: Remove the culture medium containing this compound and wash the cells multiple times with fresh, inhibitor-free medium to remove unbound compound.

-

Substrate Addition: At various time points after the washout, add DGLA to the cells.

-

Incubation and Lysis: Incubate for a specific period to allow for the conversion of DGLA to AA. Then, lyse the cells to extract the fatty acids.

-

Quantification: Quantify the amount of newly synthesized arachidonic acid using a validated analytical method.

-

Data Analysis: Plot the recovery of D5D activity (as measured by AA production) over time. The rate of recovery provides an estimate of the dissociation rate of this compound in a cellular environment.

References

- 1. This compound Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

T-3364366 Target Engagement in Cellular Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular target engagement of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D). The information presented herein is compiled from publicly available research to facilitate further investigation and application of this compound in drug discovery and development.

Core Concepts: Mechanism of Action

This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of Delta-5 Desaturase (D5D), an enzyme crucial in the biosynthesis of pro-inflammatory eicosanoids.[1][2][3] The primary mechanism of action of this compound is the direct binding to the desaturase domain of D5D, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a key precursor for various pro-inflammatory lipid signaling molecules. This compound exhibits a prolonged residence time on its target, with a dissociation half-life exceeding 2.0 hours, which contributes to its potent activity in cellular systems.

Signaling Pathway

The signaling pathway affected by this compound is a critical part of the long-chain polyunsaturated fatty acid metabolism. D5D is a rate-contributing enzyme in the conversion of essential fatty acids into arachidonic acid. By inhibiting D5D, this compound effectively reduces the cellular pool of arachidonic acid available for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and binding kinetics.

Table 1: Inhibitory Potency of this compound

| Assay Type | Target/Cell Line | IC50 (nM) |

| Enzymatic Activity | Delta-5 Desaturase (D5D) | 19 |

| Cellular (AA Production) | HepG2 (Human) | 1.9 |

| Cellular (AA Production) | RLN-10 (Rat) | 2.1 |

Data sourced from

Table 2: Selectivity Profile of this compound

| Target Enzyme | IC50 (nM) |

| Delta-5 Desaturase (D5D) | 19 |

| Delta-6 Desaturase (D6D) | 6200 |

| Stearoyl-CoA Desaturase (SCD) | >10000 |

Data sourced from

Table 3: Binding Kinetics and Affinity of this compound

| Parameter | Value |

| Binding Affinity (Kd) | < 2.7 nM |

| Dissociation Half-life (t1/2) | > 2.0 hours |

Data sourced from

Key Experimental Protocols

Detailed methodologies for key experiments to assess this compound target engagement are provided below. These are generalized protocols that should be optimized for specific experimental conditions.

Radioligand Binding Assay for D5D Target Engagement

This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]this compound) to its target, D5D, in cell membrane preparations.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing D5D (e.g., HepG2) to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in hypotonic lysis buffer and homogenize.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation, radiolabeled this compound at a fixed concentration, and varying concentrations of unlabeled this compound (for competition assay).

-

For saturation binding, use varying concentrations of radiolabeled this compound.

-

Incubate at a specified temperature and time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Analyze the data using non-linear regression to determine Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation assays, or Ki (inhibition constant) for competition assays.

-

Cellular Washout Assay

This assay is used to assess the residence time of an inhibitor on its target in intact cells.

Protocol:

-

Cell Treatment:

-

Plate cells (e.g., HepG2) and grow to confluency.

-

Treat cells with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 1-3 hours).

-

-

Washout:

-

Remove the compound-containing medium.

-

Wash the cells multiple times with fresh, pre-warmed medium to remove unbound inhibitor.

-

-

Substrate Addition and Incubation:

-

Add medium containing a labeled D5D substrate (e.g., [¹⁴C]DGLA).

-

Incubate for a specified time to allow for the conversion of the substrate to the product ([¹⁴C]AA).

-

-

Lipid Extraction and Analysis:

-

Harvest the cells and extract total lipids.

-

Separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled substrate and product.

-

-

Data Analysis:

-

Calculate the percentage of substrate conversion to product and compare it to control cells that were not treated with the inhibitor or were not subjected to the washout. A sustained inhibition after washout indicates a long residence time.

-

Western Blot for Downstream Target Modulation

While not a direct binding assay, western blotting can be used to assess the levels of D5D protein or other proteins in the pathway that may be affected by prolonged D5D inhibition.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-D5D).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative changes in protein levels.

-

Conclusion

This compound is a well-characterized inhibitor of Delta-5 Desaturase with potent activity in cellular systems, driven by its high affinity and long residence time on the target. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the cellular target engagement of this compound and similar molecules, aiding in the development of novel therapeutics for inflammatory diseases.

References

The Role of T-3364366 in the Arachidonic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a critical enzyme in the arachidonic acid (AA) biosynthetic pathway. By blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, this compound offers a promising therapeutic strategy for modulating inflammatory processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The information presented herein is intended to support further research and drug development efforts targeting the arachidonic acid cascade.

Introduction: The Arachidonic Acid Pathway and Delta-5 Desaturase

The arachidonic acid (AA) pathway is a pivotal signaling cascade that governs a wide array of physiological and pathological processes, most notably inflammation. AA, a polyunsaturated omega-6 fatty acid, is the precursor to a class of bioactive lipid mediators known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are potent regulators of inflammation, immune responses, and hemostasis.

The synthesis of arachidonic acid is a multi-step enzymatic process. One of the rate-limiting steps is the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid, a reaction catalyzed by the enzyme delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1). DGLA itself is a precursor to anti-inflammatory eicosanoids, while AA is predominantly a precursor to pro-inflammatory eicosanoids. This balance between DGLA and AA metabolites is crucial for maintaining inflammatory homeostasis.

Given its strategic position in the pathway, D5D has emerged as an attractive therapeutic target for inflammatory diseases. Inhibition of D5D is hypothesized to shift the balance from a pro-inflammatory to an anti-inflammatory state by decreasing the production of AA-derived mediators and increasing the levels of DGLA-derived anti-inflammatory molecules.

This compound: A Potent and Selective D5D Inhibitor

This compound is a thienopyrimidinone-based compound identified as a highly potent and selective inhibitor of D5D. Its mechanism of action has been characterized through a series of in vitro and cellular assays, revealing its potential as a pharmacological tool and a lead compound for drug development.

Mechanism of Action

This compound acts as a reversible and slow-binding inhibitor of the desaturase domain of D5D.[1] This slow-binding characteristic, with a dissociation half-life of over two hours, contributes to a prolonged duration of action within a cellular context.[1] The extended residence time of this compound at the enzyme's active site suggests that it may exert sustained inhibitory effects in vivo, a desirable property for a therapeutic agent.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Desaturase Enzymes [1]

| Enzyme | IC50 (nM) |

| Human Delta-5 Desaturase | 19 |

| Rat Delta-5 Desaturase | 72 |

| Human Delta-6 Desaturase | 6200 |

| Rat Delta-6 Desaturase | >10000 |

| Stearoyl-CoA Desaturase (SCD) | >10000 |

Table 2: Cellular Inhibitory Activity of this compound on Arachidonic Acid Production [1]

| Cell Line | IC50 (nM) |

| HepG2 (Human Hepatocyte) | 1.9 |

| RLN-10 (Rat Hepatocyte) | 2.1 |

Table 3: Binding Affinity and Kinetics of this compound [1]

| Parameter | Value |

| Kd (Radioligand Binding Assay) | 2.7 nM |

| Dissociation Half-Life (t1/2) | > 2.0 hours |

Signaling and Experimental Workflow Diagrams

To visually represent the role of this compound and the experimental approaches used to characterize it, the following diagrams are provided in DOT language.

Caption: Inhibition of D5D by this compound in the Arachidonic Acid Pathway.

Caption: Workflow for the Radioligand Binding Assay.

Caption: Experimental Workflow for the Cellular Washout Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Delta-5 Desaturase Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of D5D.

-

Enzyme Source: Microsomes prepared from cells overexpressing human or rat D5D.

-

Substrate: Dihomo-gamma-linolenoyl-CoA.

-

Reaction Buffer: A suitable buffer containing necessary co-factors such as NADH.

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, reaction buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, dihomo-gamma-linolenoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction.

-

Extract the fatty acids.

-

Analyze the conversion of DGLA to AA using a suitable method such as HPLC or LC-MS/MS.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to D5D.

-

Radioligand: [3H]this compound.

-

Enzyme Source: Microsomes containing D5D.

-

Assay Buffer: A buffer optimized for binding, typically containing Tris-HCl.

-

Procedure:

-

In a 96-well plate, combine the D5D-containing microsomes, [3H]this compound, and varying concentrations of unlabeled this compound (for competition binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Cellular D5D Assay

This assay assesses the ability of this compound to inhibit D5D activity in a cellular environment.

-

Cell Lines: Human hepatocyte cell line (HepG2) or rat hepatocyte cell line (RLN-10).

-

Substrate: [14C]-labeled DGLA.

-

Procedure:

-

Plate the cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period.

-

Add [14C]DGLA to the cell culture medium.

-

Incubate for a further period to allow for cellular uptake and metabolism of the substrate.

-

Harvest the cells and extract the total lipids.

-

Separate the different fatty acid species using thin-layer chromatography (TLC) or HPLC.

-

Quantify the amount of [14C]AA produced by autoradiography or scintillation counting.

-

Calculate the IC50 value based on the dose-dependent inhibition of AA production.

-

Cellular Washout Assay

This assay is designed to evaluate the residence time of this compound on its target in a cellular context.

-

Cell Line: HepG2 cells.

-

Procedure:

-

Treat HepG2 cells with this compound for 3 hours.

-

Remove the compound-containing medium and wash the cells three times with fresh medium to remove any unbound inhibitor.

-

Add [14C]DGLA to the washed cells.

-

Incubate for an additional 4 hours.

-

Measure the production of [14C]AA as described in the cellular D5D assay protocol.

-

A minimal shift in the IC50 value after washout indicates a long residence time of the inhibitor.

-

In Vivo Studies and Therapeutic Potential

While in vivo studies specifically with this compound are not extensively published in the public domain, studies with other selective D5D inhibitors, such as compound-326, provide insights into the potential therapeutic applications. In a diet-induced obese mouse model, a selective D5D inhibitor demonstrated the ability to lower insulin resistance and reduce body weight. This effect was accompanied by a decrease in blood arachidonic acid levels and an increase in DGLA levels, confirming in vivo target engagement.

Furthermore, another D5D inhibitor showed efficacy in a mouse model of atherosclerosis. Oral administration of the inhibitor led to a significant reduction in atherosclerotic lesion progression in the aorta. This was associated with favorable changes in the fatty acid profiles and a reduction in pro-inflammatory eicosanoid production. These findings underscore the therapeutic potential of D5D inhibition in metabolic and inflammatory diseases.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of delta-5 desaturase with a prolonged cellular residence time. Its ability to modulate the arachidonic acid pathway by decreasing the production of pro-inflammatory arachidonic acid and its metabolites makes it a valuable tool for research and a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of inflammation and drug discovery. Further in vivo studies with this compound are warranted to fully elucidate its therapeutic potential.

References

T-3364366: A Technical Guide to its Effects on Eicosanoid Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3364366 is a potent and selective inhibitor of delta-5 desaturase (D5D), a key enzyme in the biosynthetic pathway of eicosanoids. By blocking the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), this compound effectively modulates the production of downstream lipid mediators, leading to a decrease in pro-inflammatory eicosanoids derived from AA and a potential increase in anti-inflammatory eicosanoids derived from DGLA. This technical guide provides a comprehensive overview of the effects of this compound on eicosanoid production, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound and Eicosanoid Synthesis

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The synthesis of eicosanoids is initiated by the release of AA from membrane phospholipids, which is then metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.

The precursor to AA is dihomo-gamma-linolenic acid (DGLA), which is converted to AA by the enzyme delta-5 desaturase (D5D). This compound is a thienopyrimidinone-based compound that acts as a reversible and slow-binding inhibitor of D5D.[1][2][3] This inhibition is the primary mechanism through which this compound exerts its effects on eicosanoid production. By reducing the available pool of AA, this compound consequently diminishes the synthesis of pro-inflammatory AA-derived eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Conversely, the accumulation of DGLA may lead to an increased production of anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1).

Quantitative Data on the Effects of this compound

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key quantitative data available.

| Target Enzyme | IC50 (nM) | Assay Type |

| Delta-5 Desaturase (D5D) | 19 | Enzymatic Assay |

| Delta-6 Desaturase (D6D) | 6200 | Enzymatic Assay |

| Stearoyl-CoA Desaturase (SCD) | >10000 | Enzymatic Assay |

Table 1: Inhibitory Activity of this compound against Desaturase Enzymes. The IC50 values demonstrate the high potency and selectivity of this compound for D5D over other desaturases.[2][4]

| Cell Line | IC50 (nM) for AA Production |

| HepG2 (human liver) | 1.9 |

| RLN-10 (rat liver) | 2.1 |

Table 2: Inhibitory Activity of this compound on Arachidonic Acid (AA) Production in Cellular Assays. These values indicate the potent inhibition of AA synthesis in liver cell lines.

Signaling Pathways and Experimental Workflows

Eicosanoid Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the central role of D5D in the eicosanoid synthesis pathway and the point of intervention for this compound.

References

Investigating the Anti-inflammatory Properties of T-3364366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data available for T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, quantitative pharmacology, and experimental methodologies associated with the investigation of this compound's anti-inflammatory properties.

Core Mechanism of Action: Targeting the Arachidonic Acid Cascade

This compound is a thienopyrimidinone-based, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D), a critical enzyme in the biosynthesis of arachidonic acid (AA).[1][2][3] D5D catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, the primary precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] By inhibiting D5D, this compound effectively reduces the cellular pool of AA available for conversion into these inflammatory mediators. A study on cadmium-induced inflammation showed that this compound could reverse the increase in both arachidonic acid and the pro-inflammatory prostaglandin E2 (PGE2).

The inhibitory action of this compound is believed to confer a dual anti-inflammatory benefit. Firstly, it curtails the production of pro-inflammatory AA-derived eicosanoids. Secondly, the inhibition of D5D leads to an accumulation of DGLA, which can be converted into anti-inflammatory eicosanoids, such as prostaglandin E1 (PGE1). This modulation of the eicosanoid profile represents a promising strategy for the management of inflammatory conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

| Parameter | Value | Assay Conditions | Reference |

| D5D IC50 | 19 nM | Enzymatic activity assay | |

| D6D IC50 | 6200 nM | Enzymatic activity assay | |

| SCD IC50 | >10000 nM | Enzymatic activity assay | |

| HepG2 Cell IC50 | 1.9 nM | Cellular assay measuring AA production | |

| RLN-10 Cell IC50 | 2.1 nM | Cellular assay measuring AA production | |

| Dissociation Half-life | > 2.0 hours | Radioligand binding assay with [3H]this compound |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the arachidonic acid cascade and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information provided in the supporting materials of the primary research publication.

Delta-5 Desaturase (D5D) Enzymatic Activity Assay

Objective: To determine the in vitro inhibitory potency of this compound against the D5D enzyme.

Materials:

-

Rat liver microsomes (as a source of D5D)

-

[14C]-dihomo-gamma-linolenic acid ([14C]DGLA)

-

This compound (or other test compounds)

-

NADH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, NADH, and BSA in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C]DGLA.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).

-

Extract the lipids containing the radiolabeled substrate and product.

-

Separate the [14C]DGLA substrate from the [14C]arachidonic acid ([14C]AA) product using TLC.

-

Quantify the amount of [14C]AA formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assay

Objective: To characterize the binding kinetics of this compound to the D5D enzyme.

Materials:

-

[3H]this compound (radioligand)

-

Rat liver microsomes

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Non-labeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a multi-well plate, combine rat liver microsomes, [3H]this compound, and either binding buffer (for total binding) or an excess of non-labeled this compound (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For kinetic studies (association and dissociation), vary the incubation times and analyze the data using appropriate kinetic models to determine the dissociation half-life.

Cellular Arachidonic Acid (AA) Production Assay

Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of AA production.

Materials:

-

Human (e.g., HepG2) or rat (e.g., RLN-10) liver cell lines

-

Cell culture medium

-

[14C]DGLA

-

This compound (or other test compounds)

-

Scintillation counter

-

TLC plates or HPLC system

Procedure:

-

Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Add [14C]DGLA to the cell culture medium and incubate for a further period (e.g., 4 hours).

-

Harvest the cells and extract the total lipids.

-

Separate the fatty acids by TLC or HPLC.

-

Quantify the amount of [14C]AA produced.

-

Determine the IC50 value for the inhibition of AA production in the cell line.

Cellular Washout Assay

Objective: To evaluate the target residence time of this compound in a cellular environment.

Procedure:

-

Treat cells (e.g., HepG2) with this compound for a defined period (e.g., 3 hours) to allow for target binding.

-

Remove the compound-containing medium and wash the cells multiple times with fresh, compound-free medium to remove any unbound inhibitor.

-

Immediately after washing, add [14C]DGLA to the cells.

-

Incubate for a further period (e.g., 4 hours) to allow for AA production.

-

Measure the amount of [14C]AA produced as described in the cellular AA production assay.

-

Compare the inhibitory activity of this compound with and without the washout step to assess the duration of its effect after removal from the medium. A minimal shift in the IC50 value post-washout indicates a long residence time.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

T-3364366: A Potent and Selective Inhibitor of Delta-5 Desaturase for Lipid Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent and selective thienopyrimidinone-based inhibitor of Delta-5 Desaturase (D5D), a critical enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids. D5D, also known as fatty acid desaturase 1 (FADS1), catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] This conversion is a rate-limiting step in the production of AA, a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. Given its role in inflammation, D5D has emerged as a promising therapeutic target for a variety of inflammatory diseases. This compound serves as a valuable research tool for elucidating the role of D5D in lipid metabolism and inflammatory processes. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a reversible and slow-binding inhibitor of D5D. It exhibits a long residence time on the enzyme, with a dissociation half-life of over two hours. This slow dissociation rate contributes to its potent inhibitory activity in cellular assays. The inhibitory action of this compound is highly selective for D5D, with significantly lower activity against other desaturases such as Delta-6 Desaturase (D6D) and Stearoyl-CoA Desaturase (SCD).

Quantitative Data

The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. The following tables summarize the key quantitative data for this compound.

| Enzyme | IC50 (nM) | Selectivity vs. D5D |

| Delta-5 Desaturase (D5D) | 19 | - |

| Delta-6 Desaturase (D6D) | 6200 | ~326-fold |

| Stearoyl-CoA Desaturase (SCD) | >10000 | >526-fold |

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Cell Line | IC50 (nM) |

| HepG2 (Human) | 1.9 |

| RLN-10 (Rat) | 2.1 |

Table 2: Cellular Inhibitory Activity of this compound

| Parameter | Value |

| Dissociation Half-Life (t½) | > 2.0 hours |

Table 3: Dissociation Kinetics of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway targeted by this compound and a typical experimental workflow for its characterization.

Caption: Arachidonic Acid Synthesis Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

D5D Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the D5D enzyme.

Materials:

-

[3H]-T-3364366 (radioligand)

-

Unlabeled this compound

-

Membrane preparation containing human D5D

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Wash buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a dilution series of unlabeled this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding) or unlabeled this compound at various concentrations (for competition binding).

-

Add 50 µL of [3H]-T-3364366 to each well at a final concentration equal to its Kd.

-

Add 100 µL of the D5D membrane preparation (approximately 20 µg of protein) to each well.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by four washes with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry completely.

-

Add 150 µL of scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

Analyze the data using a non-linear regression to determine the IC50 and Ki values.

Cellular Washout Assay

This assay is used to determine the dissociation half-life of this compound from D5D in a cellular context.[2]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Washout medium (serum-free DMEM)

-

Lysis buffer

-

Method for quantifying D5D activity (e.g., LC-MS/MS analysis of DGLA and AA)

Procedure:

-

Plate HepG2 cells in 6-well plates and grow to confluence.

-

Treat the cells with this compound at a concentration of 10x its IC50 for 2 hours to allow for binding equilibrium.

-

At time zero (t=0), remove the this compound-containing medium and wash the cells three times with pre-warmed washout medium.

-

Add fresh washout medium to the cells.

-

At various time points (e.g., 0, 30, 60, 120, 240 minutes), harvest the cells by scraping into lysis buffer.

-

Incubate the cell lysates with a known concentration of DGLA substrate for a fixed period.

-

Stop the enzymatic reaction and extract the lipids.

-

Quantify the levels of DGLA and the product, AA, using LC-MS/MS.

-

Calculate the D5D activity at each time point and plot the recovery of enzyme activity over time.

-

Determine the dissociation half-life (t½) from the rate of activity recovery.

D5D Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of D5D.

Materials:

-

Recombinant human D5D enzyme

-

Dihomo-gamma-linolenic acid (DGLA) substrate

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM NADH, 10 µM FAD)

-

Cofactors (e.g., cytochrome b5, cytochrome b5 reductase)

-

LC-MS/MS system

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microcentrifuge tube, pre-incubate the D5D enzyme with the cofactors and varying concentrations of this compound for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the DGLA substrate.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of methanol and acetic acid).

-

Extract the fatty acids from the reaction mixture.

-

Analyze the levels of the substrate (DGLA) and the product (arachidonic acid) using a validated LC-MS/MS method.

-

Calculate the percent inhibition of D5D activity at each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent, selective, and slow-binding inhibitor of Delta-5 Desaturase. Its well-characterized mechanism of action and favorable pharmacological properties make it an indispensable tool for researchers investigating the role of D5D in lipid metabolism and inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the in-depth characterization of this compound and other D5D inhibitors, facilitating further advancements in this important area of research and drug development.

References

- 1. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of T-3364366 to the Delta-5 Desaturase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of T-3364366, a potent and selective inhibitor of Delta-5 Desaturase (D5D), to its target enzyme. The document details the quantitative binding data, experimental protocols used for its characterization, and the relevant signaling pathways, presented in a format tailored for scientific and research audiences.

Introduction to Delta-5 Desaturase and this compound

Delta-5 desaturase (D5D), encoded by the FADS1 gene, is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1] It catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids.[1][2] This role places D5D as an attractive therapeutic target for a variety of inflammatory diseases.[1][2]

This compound is a thienopyrimidinone-based, orally available small molecule that has been identified as a potent and selective inhibitor of D5D. Its mechanism of action involves direct binding to the D5D enzyme, thereby modulating the production of inflammatory mediators. This guide focuses on the specifics of this molecular interaction.

Quantitative Binding and Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been quantified through various enzymatic and cell-based assays. The data highlights its nanomolar affinity for D5D and significant selectivity over other desaturase enzymes.

| Target Enzyme/Cell Line | Parameter | Value (nM) | Reference |

| Human D5D | IC50 | 19 | |

| Rat D5D | IC50 | Not explicitly stated, but potent inhibition observed | |

| Human D6D | IC50 | 6200 | |

| Human SCD | IC50 | >10000 | |

| HepG2 (Human Liver Cell Line) | IC50 | 1.9 | |

| RLN-10 (Rat Liver Cell Line) | IC50 | 2.1 |

Binding Kinetics:

This compound is characterized as a reversible, slow-binding inhibitor. This is a key feature, as slow-binding kinetics can lead to a prolonged duration of action. The dissociation half-life of this compound from the D5D enzyme has been determined to be greater than 2.0 hours. This extended residence time was further substantiated in cellular washout experiments.

Experimental Protocols

The characterization of this compound binding to the D5D desaturase domain has been primarily achieved through radioligand binding assays and domain swapping experiments.

Radioligand Binding Assay

This assay was developed to directly measure the binding of this compound to the D5D enzyme, overcoming challenges associated with quantitative enzymatic analysis.

Objective: To quantify the binding affinity and kinetics of [3H]this compound to D5D.

Methodology:

-

Preparation of D5D-expressing membranes: Membranes from cells overexpressing human D5D are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of the radiolabeled compound, [3H]this compound, is incubated with the D5D-containing membranes in an appropriate assay buffer. For competition assays, varying concentrations of unlabeled this compound or other test compounds are included.

-

Equilibration: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium. Due to the slow-binding nature of this compound, incubation times of up to 2.5 hours were explored.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound [3H]this compound, is measured using a scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Saturation binding data is analyzed to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). Competition binding data is used to calculate the IC50 and subsequently the Ki (inhibition constant) of unlabeled compounds.

Workflow for Radioligand Binding Assay:

Caption: Workflow of the radioligand binding assay.

Domain Swapping Experiments

To pinpoint the specific domain of D5D to which this compound binds, domain swapping experiments with the related D6D desaturase were conducted.

Objective: To determine whether this compound binds to the N-terminal cytochrome b5-like domain or the C-terminal desaturase domain of D5D.

Methodology:

-

Construct Design: Chimeric proteins were designed by swapping the corresponding domains between D5D and D6D. The constructs created were:

-

D6D-b5 / D5D-desaturase

-

D5D-b5 / D6D-desaturase

-

-

Protein Expression and Purification: The chimeric proteins, along with wild-type D5D and D6D, were expressed in a suitable host system (e.g., insect or mammalian cells) and purified.

-

Radioligand Binding Assay: Saturation binding experiments were performed using [3H]this compound with membranes prepared from cells expressing each of the wild-type and chimeric proteins.

-

Data Analysis: The specific binding of [3H]this compound to each protein was quantified and compared.

Results: Significant binding of [3H]this compound was observed only for wild-type D5D and the D6D-b5 / D5D-desaturase chimera. This unequivocally demonstrated that this compound binds to the desaturase domain of D5D.

Logical Flow of Domain Swapping Experiment:

Caption: Logic of the domain swapping experiment.

D5D Signaling Pathway and Mechanism of Action of this compound

D5D plays a pivotal role in the n-6 polyunsaturated fatty acid metabolic pathway, which is integral to the inflammatory response.

Signaling Pathway:

-

Substrate Availability: Linoleic acid is converted through a series of enzymatic steps to Dihomo-γ-linolenic acid (DGLA).

-

D5D Catalysis: D5D catalyzes the rate-limiting step of converting DGLA to Arachidonic Acid (AA).

-

Eicosanoid Production: AA serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

-

Inflammatory Cascade: These eicosanoids mediate various aspects of the inflammatory response, including vasodilation, increased vascular permeability, and recruitment of immune cells.

Mechanism of Action of this compound:

By binding to the desaturase domain of D5D, this compound competitively inhibits the conversion of DGLA to AA. This leads to:

-

Decreased AA levels: Reducing the substrate for the production of pro-inflammatory eicosanoids.

-

Increased DGLA levels: DGLA can be shunted to produce anti-inflammatory eicosanoids, such as prostaglandin E1.

This dual effect of reducing pro-inflammatory mediators and potentially increasing anti-inflammatory mediators underlies the therapeutic potential of this compound in inflammatory diseases.

D5D Signaling Pathway and this compound Inhibition:

Caption: D5D pathway and this compound inhibition.

Conclusion

This compound is a potent, selective, and reversible slow-binding inhibitor of D5D that specifically targets the desaturase domain of the enzyme. Its unique binding kinetics, characterized by a long residence time, suggests the potential for sustained pharmacological activity. The detailed understanding of its binding mechanism, elucidated through radioligand binding assays and domain swapping experiments, provides a solid foundation for its further development as a therapeutic agent for inflammatory disorders. The experimental protocols and data presented in this guide offer valuable insights for researchers in the field of fatty acid metabolism and drug discovery.

References

Methodological & Application

T-3364366 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the use of T-3364366, a potent and selective inhibitor of delta-5 desaturase (D5D), in cell culture experiments. This compound is a reversible, slow-binding inhibitor that targets the desaturase domain of D5D, an essential enzyme in the arachidonic acid (AA) biosynthesis pathway.[1][2] These protocols are designed for researchers, scientists, and drug development professionals working in areas such as inflammation, cancer, and metabolic diseases where the D5D pathway is a key target. This guide includes comprehensive methodologies for cell culture, inhibitor treatment, and subsequent functional assays, along with data presentation and visualization of relevant biological pathways.

Introduction to this compound

This compound is a thienopyrimidinone-based compound that acts as a reversible and slow-binding inhibitor of delta-5 desaturase (D5D).[1][2] D5D, encoded by the FADS1 gene, is a critical enzyme that catalyzes the conversion of dihomo-gamma-linolenic acid (DGLA) to arachidonic acid (AA).[1] AA is a precursor to pro-inflammatory eicosanoids, making D5D a valuable target for therapeutic intervention in inflammatory conditions. This compound exhibits high potency and selectivity for D5D over other desaturases like delta-6 desaturase (D6D) and stearoyl-CoA desaturase (SCD). Its mechanism of action involves binding to the desaturase domain of the D5D enzyme.

Signaling Pathway of Delta-5 Desaturase (D5D)

The D5D enzyme is a key component of the polyunsaturated fatty acid (PUFA) metabolism pathway. It is responsible for introducing a double bond at the delta-5 position of its substrate, DGLA, to produce AA. This pathway is crucial for maintaining the balance of pro-inflammatory and anti-inflammatory lipid mediators.

Quantitative Data

The following tables summarize the inhibitory activity of this compound from enzymatic and cell-based assays.

Table 1: Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Enzymatic Assay | D5D | - | 19 |

| D6D | - | 6200 | |

| SCD | - | >10000 | |

| Cell-based Assay | D5D | HepG2 (Human) | 1.9 |

| D5D | RLN-10 (Rat) | 2.1 |

Table 2: Cellular Washout Assay of this compound in HepG2 Cells

| Concentration (nM) | % Inhibition of AA Production (No Washout) | % Inhibition of AA Production (With Washout) |

| 0.1 | 15 | 5 |

| 1 | 45 | 20 |

| 10 | 85 | 65 |

| 100 | 98 | 90 |

| 1000 | 100 | 98 |

Note: The data in Table 2 is representative and intended for illustrative purposes.

Table 3: Effect of this compound on HepG2 Cell Viability (MTT Assay, 48h incubation)

| Concentration (nM) | % Cell Viability |

| 1 | 98 ± 3.1 |

| 10 | 95 ± 4.5 |

| 100 | 92 ± 5.2 |

| 1000 | 88 ± 6.3 |

| 10000 | 85 ± 7.1 |

Note: The data in Table 3 is representative and intended for illustrative purposes. Values are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

4.1.1. HepG2 Cell Line

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 4 minutes.

-

Resuspend the cell pellet in fresh culture medium and seed into new flasks at a ratio of 1:3 to 1:6.

-

Change the medium every 2-3 days.

-

4.1.2. RLN-10 Cell Line

-

Culture Medium: Eagle's Minimal Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cells with PBS.

-

Treat cells with 0.2% trypsin and 0.02% EDTA to detach.

-

Neutralize trypsin with complete growth medium.

-

Centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks.

-

Cellular Washout Assay

This assay determines the residence time of this compound on the D5D enzyme.

Protocol:

-

Seed HepG2 cells in a suitable culture plate and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound for 3 hours. Include a vehicle control (e.g., DMSO).

-

For the washout group: a. Aspirate the medium containing the inhibitor. b. Wash the cells three times with pre-warmed, serum-free medium to remove any unbound this compound.

-

For the no-washout group: Do not perform the washing steps.

-

Add fresh medium containing [14C]dihomo-γ-linolenic acid ([14C]DGLA) to all wells.

-

Incubate the cells for an additional 4 hours.

-

Collect the cell lysates and/or supernatant.

-

Measure the production of [14C]arachidonic acid ([14C]AA) using a suitable method such as scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Arachidonic Acid Production Assay

This assay directly measures the enzymatic activity of D5D in a cellular context.

Protocol:

-

Plate HepG2 or RLN-10 cells and grow to near confluency.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-3 hours).

-

Add [14C]DGLA to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 4 hours at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., methanol).

-

Scrape the cells and collect the cell lysate.

-

Extract the lipids using a method such as the Bligh-Dyer extraction.

-

Separate the fatty acids using TLC or HPLC.

-

Quantify the amount of [14C]AA produced using a scintillation counter or by integrating the peak areas from the chromatogram.

-

Calculate the percentage of DGLA to AA conversion and determine the IC50 value of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on the cultured cells.

Protocol:

-

Seed HepG2 or RLN-10 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 24 to 48 hours. Include a vehicle control.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate for at least 1 hour at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vitro characterization of the D5D inhibitor, this compound. By following these detailed methodologies, researchers can effectively assess the compound's inhibitory activity, cellular residence time, and potential cytotoxicity. The provided data and visualizations serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of D5D in various physiological and pathological processes.

References

Application Notes and Protocols for T-3364366 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3364366 is a potent, reversible, and slow-binding inhibitor of delta-5 desaturase (D5D), an enzyme crucial in the metabolic pathway for synthesizing arachidonic acid (AA) from dihomo-gamma-linolenic acid (DGLA).[1][2][3] D5D is a key target for therapeutic intervention in inflammatory diseases due to its role in producing pro-inflammatory eicosanoids derived from AA.[1][4] The development of a radioligand binding assay using tritiated this compound ([³H]this compound) has provided a valuable tool for characterizing the mechanism of action of D5D inhibitors. This document provides detailed application notes and protocols for utilizing this compound in radioligand binding assays to investigate the D5D enzyme.

Signaling Pathway of Delta-5 Desaturase (D5D)

The D5D enzyme is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the introduction of a double bond at the delta-5 position of long-chain polyunsaturated fatty acids. In the omega-6 fatty acid metabolism pathway, D5D converts DGLA to AA, a precursor for various pro-inflammatory lipid mediators.

Caption: D5D catalyzes the conversion of DGLA to AA, a precursor for pro-inflammatory molecules. This compound inhibits this step.

Experimental Protocols

Preparation of Rat Liver Microsomes (Source of D5D)

This protocol is adapted from standard procedures for microsomal preparation.

Materials:

-

Fresh or frozen rat liver

-

Homogenization Buffer: 50 mM Tris-HCl, 0.25 M sucrose, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 1.15% KCl, pH 7.4

-

Storage Buffer: 50 mM Tris-HCl, 20% glycerol, pH 7.4

-

Protease inhibitor cocktail

-